molecular formula C19H17ClN2O3S B012705 Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- CAS No. 102612-89-5

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-

Cat. No. B012705
M. Wt: 388.9 g/mol
InChI Key: MSCUALQUKYBRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, also known as TACB, is a synthetic compound that has been extensively studied for its potential use in scientific research. TACB is a derivative of thiazole-5-acetic acid and is known to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.

Biochemical And Physiological Effects

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been shown to inhibit the growth of cancer cells. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to have a protective effect on the liver and to improve the function of the immune system.

Advantages And Limitations For Lab Experiments

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is also relatively stable and has a long shelf life. However, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may have some toxic effects at high doses.

Future Directions

There are several future directions for research on Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. One area of research is the development of new synthesis methods for Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- that are more efficient and have higher yields. Another area of research is the elucidation of the mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. This could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and toxicity of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, particularly at high doses.

Synthesis Methods

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- can be synthesized using a multistep process. The first step involves the synthesis of 2-(o-methoxybenzylamino)-4-(p-chlorophenyl)thiazole-5-acetic acid, which is then reacted with phosphorus oxychloride to form Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

102612-89-5

Product Name

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H17ClN2O3S/c1-25-15-5-3-2-4-13(15)11-21-19-22-18(16(26-19)10-17(23)24)12-6-8-14(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,22)(H,23,24)

InChI Key

MSCUALQUKYBRAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Other CAS RN

102612-89-5

synonyms

2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-y l]acetic acid

Origin of Product

United States

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